molecular formula C4H9N3O B2391855 3-Hydrazinylidenemorpholine CAS No. 1314994-91-6

3-Hydrazinylidenemorpholine

Cat. No.: B2391855
CAS No.: 1314994-91-6
M. Wt: 115.136
InChI Key: RCQYQVVZSFVDPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylidenemorpholine typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the condensation of morpholine-3-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylidenemorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinone derivatives, while substitution reactions can produce various substituted hydrazones .

Scientific Research Applications

3-Hydrazinylidenemorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 3-Hydrazinylidenemorpholine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit or activate specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydrazinylidenemorpholine is unique due to the presence of both the morpholine ring and the hydrazine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,6-dihydro-2H-1,4-oxazin-5-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-7-4-3-8-2-1-6-4/h1-3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQYQVVZSFVDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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